3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one
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Overview
Description
3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one is a complex organic compound that features both an oxirane (epoxide) ring and a benzopyran (chromone) structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one typically involves multiple steps to ensure the correct stereochemistry and functional group placement. One common method involves the enantioselective synthesis starting from a suitable precursor, such as a substituted benzopyran. The key steps include:
Formation of the Oxirane Ring: This can be achieved through the epoxidation of an alkene precursor using reagents like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Introduction of the Ethyl Group: This step often involves the use of organometallic reagents such as ethylmagnesium bromide (Grignard reagent) to introduce the ethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4), leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols can open the ring and form new bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while nucleophilic substitution can result in various substituted derivatives.
Scientific Research Applications
3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in stereoselective synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies and drug development. The benzopyran structure also allows for interactions with specific receptors and enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another compound with similar stereochemistry but different functional groups.
(2S,3R)-2-Bromo-3-phenylbutane: Shares the oxirane ring but differs in the substituents attached to the ring.
Uniqueness
3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one is unique due to its combination of an oxirane ring and a benzopyran structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
653597-82-1 |
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Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-[(2S,3R)-3-ethyloxiran-2-yl]isochromen-1-one |
InChI |
InChI=1S/C13H12O3/c1-2-10-12(15-10)11-7-8-5-3-4-6-9(8)13(14)16-11/h3-7,10,12H,2H2,1H3/t10-,12+/m1/s1 |
InChI Key |
VNEONZFLGNRQJT-PWSUYJOCSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](O1)C2=CC3=CC=CC=C3C(=O)O2 |
Canonical SMILES |
CCC1C(O1)C2=CC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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